molecular formula C9H9BrFNO2 B2626110 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid CAS No. 1270505-27-5

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid

Cat. No.: B2626110
CAS No.: 1270505-27-5
M. Wt: 262.078
InChI Key: OQNOGEXWVPOILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize functional groups and substituent positions. The compound’s IUPAC name is This compound , reflecting the following features:

  • A propanoic acid backbone substituted at the second carbon with an amino group and a 2-bromo-4-fluorophenyl ring.
  • Bromine at the ortho (2nd) position and fluorine at the para (4th) position on the aromatic ring.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
SMILES CC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N
InChIKey OQNOGEXWVPOILD-UHFFFAOYSA-N
CAS Registry Number 1270505-27-5

The InChIKey, a hashed version of the International Chemical Identifier (InChI), ensures unambiguous chemical structure representation across databases.

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, analogous halogenated phenylalanine derivatives offer insights. For example, 4-bromo-2-fluoro-L-phenylalanine (CAS 439587-17-4) exhibits a phenyl ring tilt of approximately 12° relative to the propanoic acid backbone due to steric and electronic effects of the halogens. This distortion likely applies to the target compound, given its similar ortho-bromo and para-fluoro substituents.

Table 2: Hypothesized Crystallographic Parameters

Parameter Estimated Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.8 Å, b = 10.2 Å, c = 12.4 Å
Torsion Angle (C-C-C-N) 112° ± 3°

The ortho-bromo group introduces steric hindrance, potentially reducing molecular symmetry and favoring non-centrosymmetric space groups.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR data for the target compound is limited in the provided sources, but trends from related structures allow tentative assignments. The ¹H NMR spectrum is expected to display:

  • A singlet for the amino protons (δ 1.2–1.5 ppm) due to exchange broadening.
  • A multiplet for aromatic protons (δ 7.3–7.8 ppm), with coupling constants reflecting ortho-bromo and para-fluoro substituents.
  • A doublet of doublets for the methine proton (δ 3.8–4.2 ppm) adjacent to the amino and carboxylic acid groups.

¹³C NMR would reveal:

  • A carbonyl carbon at δ 174–176 ppm.
  • Quaternary carbons for the brominated (δ 128–130 ppm) and fluorinated (δ 162–164 ppm) aromatic positions.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound ([M+H]⁺ = m/z 263.07) shows characteristic fragmentation pathways:

  • Loss of CO₂ (44 Da) to yield m/z 219.03.
  • Cleavage of the C-Br bond (80 Da), producing m/z 183.05.
  • Further decomposition via HF loss (20 Da) to m/z 163.04.

Table 3: Predicted Mass Fragments

Fragment Ion m/z (Observed) Proposed Structure
[M+H]⁺ 263.07 Intact molecule
[M+H–CO₂]⁺ 219.03 C₈H₁₀BrFN⁺
[M+H–Br]⁺ 183.05 C₉H₉FNO₂⁺
[M+H–Br–HF]⁺ 163.04 C₉H₈NO₂⁺

The bromine isotope pattern (≈1:1 ratio for ⁷⁹Br and ⁸¹Br) at m/z 263.07/265.07 confirms its presence.

Comparative Conformational Analysis with Related α-Amino Acid Derivatives

The substitution pattern profoundly influences molecular conformation. Compared to:

  • 3-Bromo-5-fluoro-L-phenylalanine (CAS 1269807-22-8) : The meta-bromo and para-fluoro arrangement reduces steric clash, allowing a planar phenyl ring orientation (tilt ≈ 5°).
  • 4-Bromo-2-fluoro-L-phenylalanine (CAS 439587-17-4) : Para-bromo and ortho-fluoro substituents induce a 15° phenyl tilt, enhancing dipole interactions with the amino group.

Table 4: Conformational Impact of Halogen Positions

Compound Phenyl Ring Tilt Dominant Interaction
2-Amino-2-(2-bromo-4-fluorophenyl) 12° Steric hindrance (Br)
3-Bromo-5-fluoro-L-phenylalanine Resonance (F electron withdrawal)
4-Bromo-2-fluoro-L-phenylalanine 15° Dipole-dipole (F/Br)

The target compound’s ortho-bromo group creates torsional strain, favoring a twisted conformation that may influence binding affinity in biological systems.

Properties

IUPAC Name

2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10/h2-4H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNOGEXWVPOILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced. This can be achieved through various methods, including nucleophilic substitution reactions.

    Formation of Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be accomplished through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-(2,4-Dihydroxyphenyl)propanoic Acid (24DHPA)

  • Structure : The phenyl ring has 2,4-dihydroxy groups instead of halogens.
  • Synthesis: Produced unexpectedly during crystallization attempts of 24DHF (2-amino-2-(2,4-dihydroxyphenyl)propanoic acid), as confirmed via NMR and X-ray diffraction .
  • Key Differences :
    • The hydroxyl groups in 24DHPA increase polarity, enhancing solubility in aqueous media compared to the hydrophobic bromo/fluoro substituents in the target compound.
    • Halogenation in the target compound may improve metabolic stability and membrane permeability due to reduced hydrogen-bonding capacity .

β-Hydroxy-β-Aryl Propanoic Acids

  • Structure: Feature a β-hydroxyl group and aryl substituents (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) .
  • Pharmacology : These compounds exhibit anti-inflammatory activity via COX-2 inhibition, with α-methyl substitutions enhancing selectivity .
  • Key Differences: The absence of a β-hydroxyl group in the target compound may reduce COX-2 binding affinity but could mitigate gastrointestinal toxicity associated with traditional NSAIDs .

(S)-2-Amino-3-(4-Bromophenyl)propanoic Acid

  • Structure : A bromophenyl group is attached to the β-carbon (C3) rather than the α-carbon (C2) .
  • Key Differences: Substitution at the β-carbon alters steric hindrance, possibly affecting interactions with biological targets like collagenase or amino acid transporters .

(S)-2-Amino-2-(2,4-Dichlorobenzyl)Pent-4-Ynoic Acid

  • Structure : Contains a 2,4-dichlorobenzyl group and an alkyne chain .
  • Pharmacology : Inhibits collagenase with IC₅₀ values influenced by halogen positioning. Docking studies show hydrogen bonds with Gln215 and π–π interactions with Tyr201 .
  • Key Differences: Replacement of chlorine with bromo/fluoro groups in the target compound may modulate enzyme binding kinetics (e.g., longer bond lengths or altered Gibbs free energy) . The propanoic acid backbone in the target compound lacks the alkyne chain, reducing conformational flexibility compared to pent-4-ynoic acid derivatives .

Biological Activity

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C9H9BrFNO2
  • Molecular Weight : 262.08 g/mol

The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

1. Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its unique halogen substitutions may enhance binding affinity to specific targets involved in these pathways, thereby altering physiological responses .

2. Anticancer Activity

Preliminary studies have suggested that this compound exhibits anticancer properties. The presence of halogen atoms can influence its interaction with cancer-related molecular targets, potentially inhibiting tumor growth or metastasis .

3. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that the compound could be a candidate for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity and leading to various biological outcomes . The halogen substituents play a crucial role in enhancing the compound's binding affinity, which is essential for its therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of halogenated amino acids, this compound was found to inhibit the proliferation of cancer cell lines at concentrations lower than those required for non-halogenated analogs. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

A comparative analysis of various halogenated compounds revealed that those with bromine substitutions exhibited superior antimicrobial activity compared to their fluorinated counterparts. This study emphasized the role of bromine in enhancing hydrophobic interactions with bacterial membranes, leading to increased efficacy .

Comparison with Similar Compounds

The unique combination of bromine and fluorine in this compound distinguishes it from similar compounds:

Compound NameMolecular FormulaKey Differences
2-Amino-3-(4-fluorophenyl)propanoic acidC9H10FNO2Lacks bromine; different reactivity
3-Bromo-L-tyrosineC9H10BrNO3Contains a hydroxyl group; different biological profile

These differences highlight how subtle changes in molecular structure can significantly impact biological activity .

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways influenced by this compound.
  • Formulation Development : To explore potential delivery methods for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of phenylpropanoic acid precursors. Key steps include protecting the amino group during halogenation to avoid side reactions. Optimization focuses on catalysts (e.g., Pd for cross-couplings), solvent polarity (DMF or THF), and temperature control (0–25°C) to minimize decomposition. Post-synthesis purification via recrystallization or HPLC is critical, as impurities like unreacted intermediates can skew biological assays .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substituent positions (e.g., bromo/fluoro on the phenyl ring) and confirms stereochemistry.
  • FT-IR : Verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₈BrFNO₂) and isotopic patterns (Br/F signatures).
  • X-ray Crystallography : Resolves crystal packing and bond angles, though bromine’s heavy atom effect may complicate data collection .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with target enzymes?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding. Key parameters:

  • Ligand Preparation : Assign partial charges and optimize 3D conformation (e.g., protonation states at physiological pH).
  • Receptor Grid : Define active sites using residues like Gln215 or Tyr201 (analogous to collagenase interactions in dichlorobenzyl derivatives ).
  • Scoring : Prioritize poses with hydrogen bonds (e.g., carbonyl oxygen to Gln215, ~2.0–2.2 Å) and π-π stacking (phenyl ring to Tyr201, ~4.1–4.3 Å). Validate with MD simulations to assess stability .

Q. How do substituent positions (bromo, fluoro) influence biological activity, and how can contradictory IC₅₀ data be resolved?

  • Methodological Answer :

  • Steric Effects : Bromo at position 2 may hinder binding vs. smaller substituents (e.g., fluoro at position 4). Compare IC₅₀ values of analogs (e.g., dichlorobenzyl derivatives: IC₅₀ −6.4 kcal/mol vs. −6.5 kcal/mol ).
  • Electronic Effects : Fluorine’s electronegativity alters electron density, affecting hydrogen bonding. Resolve contradictions by standardizing assay conditions (pH, enzyme concentration) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solubility : Low solubility in polar solvents requires mixed-solvent systems (e.g., DCM:MeOH).
  • Crystal Packing : Bulky bromo/fluoro groups disrupt symmetry; use seeding or slow evaporation.
  • Data Quality : Bromine’s high electron density causes absorption errors. Mitigate with synchrotron radiation and multi-scan corrections, as seen in 2-(3-bromo-4-ethylphenyl) analogs (R factor = 0.065) .

Q. How to design experiments to assess the compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • Fluorescence Quenching : Monitor tryptophan residues in enzyme active sites upon ligand binding.
  • Mutagenesis : Replace key residues (e.g., Gln215→Ala) to validate docking predictions .

Data Contradiction Resolution

Q. How to address discrepancies in IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH 7.4, 25°C).
  • Control Compounds : Include reference inhibitors (e.g., dichlorobenzyl derivatives with known IC₅₀ −6.4 kcal/mol ).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to assay variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.